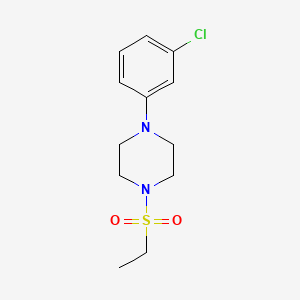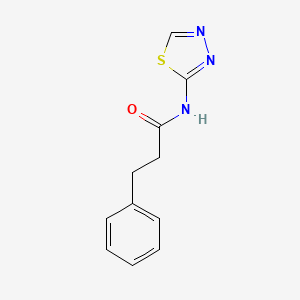
1-(4-fluorobenzyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorobenzyl)azepane is a chemical compound that belongs to the class of azepanes. It has gained significant attention in scientific research due to its potential use in the development of new drugs. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of different diseases.
作用机制
The mechanism of action of 1-(4-fluorobenzyl)azepane is not fully understood. However, studies have suggested that the compound may act on the GABAergic system in the brain. It may enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmission. This may explain the compound's anticonvulsant, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been found to reduce the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
The advantages of using 1-(4-fluorobenzyl)azepane in lab experiments include its high purity, stability, and reproducibility. The compound can be easily synthesized and is readily available. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the research on 1-(4-fluorobenzyl)azepane. One direction is to explore its potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to investigate the compound's potential as a neuroprotective agent. Furthermore, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential use in the development of new drugs. The compound has been found to exhibit various pharmacological activities and biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and potential side effects. The research on this compound opens up new avenues for the development of novel therapies for various diseases.
合成方法
The synthesis of 1-(4-fluorobenzyl)azepane involves the reaction of 4-fluorobenzyl chloride with azepane in the presence of a base. The reaction is carried out under controlled conditions to obtain a pure product. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学研究应用
1-(4-fluorobenzyl)azepane has been extensively studied for its potential use in the development of new drugs. The compound has been found to exhibit various pharmacological activities such as anticonvulsant, antidepressant, and anxiolytic effects. It has also been found to have potential as an anti-inflammatory agent. Researchers are exploring the use of this compound in the treatment of various diseases such as epilepsy, depression, anxiety, and inflammation.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCIGWVWAMPOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)






![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)



![methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)
![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
